molecular formula C23H18O6S B2425017 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate CAS No. 622792-61-4

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No. B2425017
CAS RN: 622792-61-4
M. Wt: 422.45
InChI Key: VFUKEAHFBGSFRE-NDENLUEZSA-N
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Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C23H18O6S and its molecular weight is 422.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques:

  • A novel synthesis technique was developed for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This process demonstrated significant stereoselectivity, with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).

Chemical Reactions and Compounds Synthesis:

  • 3-Oxo-2,3-dihydrobenzofuran reacted with specific cyano and alkoxy compounds to afford compounds that are obtained as a mixture of Z + E isomers, demonstrating the potential for diverse chemical synthesis and the formation of complex molecular structures (Mérour & Cossais, 1991).

Pharmacological Applications:

  • New compounds were synthesized for potential pharmacological applications. For instance, certain derivatives showed promising anti-inflammatory and antimicrobial properties. The specific configuration and synthesis methods contribute to the diverse potential uses of these compounds in medicinal chemistry (Spoorthy et al., 2021).

Pharmaceutical Development:

  • Novel benzyl aplysinopsin analogs were synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. This research highlights the role of such compounds in the development of new anticancer agents (Penthala et al., 2011).

Material Science Applications:

  • The synthesis and characterization of photoluminescent 3,4-Ethylenedioxythiophene derivatives were reported, showcasing the potential applications of such compounds in material sciences, particularly in the field of luminescent materials and optoelectronics (Pepitone et al., 2003).

properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6S/c1-13-8-9-30-21(13)12-20-22(24)16-6-5-15(11-18(16)29-20)28-23(25)14-4-7-17(26-2)19(10-14)27-3/h4-12H,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUKEAHFBGSFRE-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

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